molecular formula C20H20IP B128696 Ethyltriphenylphosphonium iodide CAS No. 4736-60-1

Ethyltriphenylphosphonium iodide

Cat. No. B128696
CAS RN: 4736-60-1
M. Wt: 418.2 g/mol
InChI Key: SLAFUPJSGFVWPP-UHFFFAOYSA-M
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Description

Ethyltriphenylphosphonium iodide (ETPPI) is a white to slightly yellowish crystalline powder . It is a quaternary phosphonium salt mainly used for the advancement and/or curing of phenolic-based epoxy resins and thermosetting powder coatings . It is also involved in the synthesis of diarylmethine derivatives, phosphonium salts, and bismuth (III) polynuclear halide complexes, and asymmetric hydrogenation .


Synthesis Analysis

The synthesis of Ethyltriphenylphosphonium iodide involves the reaction of triphenylphosphine and iodine in toluene. The solution of bis-alkoxymethane is then added to the reaction mixture and allowed to stir for 5 hours at room temperature .


Molecular Structure Analysis

The molecular formula of Ethyltriphenylphosphonium iodide is C20H20IP . The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

Ethyltriphenylphosphonium iodide is used as a Wittig reagent and phase transfer catalyst in organic synthesis. It can also be used in asymmetric hydrogenation and to make Bismuth (III) polynuclear complexes .


Physical And Chemical Properties Analysis

Ethyltriphenylphosphonium iodide has a molecular weight of 418.26. It appears as a white to almost white powder or crystal. It is light-sensitive and hygroscopic. It has a melting point of 166-173 °C . It is slightly soluble in water .

Scientific Research Applications

Application in Liquid-Liquid Extraction Processes

Ethyltriphenylphosphonium iodide has been explored for its potential in liquid-liquid extraction processes. Specifically, it has been utilized in the extraction of toluene from hydrocarbon mixtures using deep eutectic solvents. Studies found that ethyltriphenylphosphonium iodide, when combined with ethylene glycol or sulfolane, demonstrated high selectivity and effectiveness in this separation process, offering better performance than some commercial solvents (Kareem et al., 2013).

Use in Organic Oxidation Reactions

In organic chemistry, ethyltriphenylphosphonium iodide has been employed as an efficient reagent for the oxidation of various organic substrates. It showed notable efficiency in facilitating the oxidation of triphenylphosphine to triphenyl phosphine oxide, indicating its potential as a versatile reagent for oxidation reactions, particularly for alcohols under mild conditions (Ghammamy et al., 2008).

Photoluminescence and Thermal Properties

Ethyltriphenylphosphonium bromide dihydrate, a related compound, has been studied for its photoluminescence and thermal properties. The research focused on its applicability in device fabrication due to its promising optical properties, which were assessed using various spectroscopic techniques (Parthasarathy & Gopalakrishnan, 2013).

In Nonlinear Optical Applications

Ethyltriphenylphosphonium iodide has been utilized in the preparation of organometallic nonlinear optical crystals. These crystals, particularly ethyltriphenylphosphonium bis(2-thioxo-1,3-dithiole-4,5-dithiolato)aurate(III), have shown potential for applications in all-optical switching due to their significant nonlinear optical properties (Wang et al., 2011).

As a Component in Antibacterial Fibers

Ethyltriphenylphosphonium iodide has been synthesized as part of an antibacterial fiber, demonstrating effective antibacterial properties against common pathogens like Escherichia coli and Staphylococcus aureus. This application showcases its potential in the development of functional antibacterial materials (Chang et al., 2014).

Safety And Hazards

Ethyltriphenylphosphonium iodide is toxic if swallowed and causes serious eye damage. It is recommended to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The Ethyltriphenylphosphonium iodide market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023. This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . The market is experiencing notable growth across sectors such as construction, automotive, electronics, and more .

properties

IUPAC Name

ethyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20P.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAFUPJSGFVWPP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052117
Record name Ethyltriphenylphosphonium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phosphonium, ethyltriphenyl-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Ethyltriphenylphosphonium iodide

CAS RN

4736-60-1
Record name Ethyltriphenylphosphonium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4736-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyltriphenylphosphonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004736601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, ethyltriphenyl-, iodide (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyltriphenylphosphonium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyltriphenylphosphonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.950
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Record name ETHYLTRIPHENYLPHOSPHONIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
286
Citations
MA Kareem, FS Mjalli, MA Hashim… - The Journal of Chemical …, 2013 - Elsevier
… In this work, six deep eutectic solvents were prepared utilizing ethyltriphenylphosphonium iodide as a salt and ethylene glycol or sulfolane as hydrogen bond donors at different salt:…
Number of citations: 75 www.sciencedirect.com
DD Coffman, CS Marvel - Journal of the American Chemical …, 1929 - ACS Publications
… methyltriphenylphosphonium iodide, ethyltriphenylphosphonium iodide and úopropyltriphenylphosphonium bromide. These compounds reacted with an …
Number of citations: 65 pubs.acs.org
H Arimoto, MD Kaufman, K Kobayashi, Y Qiu… - Synlett, 1998 - thieme-connect.com
… (7) A suspension of ethyltriphenylphosphonium iodide (446 mg, 1.07 mmol) in THF (4 mL) at room temperature was treated with nBuLi in hexane (2.5 M, 0.43 mL, 1.08 mmol). After 10 …
Number of citations: 15 www.thieme-connect.com
GW Breton - Journal of chemical education, 1997 - ACS Publications
… The drying tube was removed and the ethyltriphenylphosphonium iodide was added as a solid. The mixture was shaken well, and the resulting deep red solution of ylide 2-D was …
Number of citations: 8 pubs.acs.org
J Dade, O Provot, H Moskowitz… - Chemical and …, 2001 - jstage.jst.go.jp
… Wittig olefination with ethyltriphenylphosphonium iodide afforded 2-propenyltrifluoromethylquinolines 7 as single E isomers in good yields. To prepare 2-epoxypropylpropyleneoxyde-…
Number of citations: 52 www.jstage.jst.go.jp
HF Hizaddin, MK Hadj-Kali, A Ramalingam… - The Journal of Chemical …, 2016 - Elsevier
… The separation of toluene from n-heptane was also performed again by the same group using a different DES, this time a combination of ethyltriphenylphosphonium iodide (ETPPI) with …
Number of citations: 90 www.sciencedirect.com
RG Barnhardt, WE McEwen - Journal of the American Chemical …, 1967 - ACS Publications
… In reactions of both aliphatic and aromatic nitriles with ylides derived from ethyltriphenylphosphonium iodide, triphenylbenzylphosphonium iodide, tetra-n-butylphosphonium …
Number of citations: 27 pubs.acs.org
RN Keller, NB Johnson… - Journal of the American …, 1968 - ACS Publications
… , the appear-ance of the characteristic color of the ylide at the sur-face of the cathode was observed in the electrolysis of a solution of methyl-or ethyltriphenylphosphonium iodide in …
Number of citations: 19 pubs.acs.org
AM Krubiner, EP Oliveto - The Journal of Organic Chemistry, 1966 - ACS Publications
… Ethyltriphenylphosphonium Iodide.—A solution of 308 g. (1.17 moles) of triphenylphosphine and 210 ml. … (67 mmoles) of ethyltriphenylphosphonium iodide in 100 ml. of DMSO was …
Number of citations: 68 pubs.acs.org
RG BARNHARDT JR - 1965 - search.proquest.com
… The dried and powdered ethyltriphenylphosphonium iodide was suspended in 500 ml. of ethyl acetate at its b oilin g point, and 95$ ethanol was added un til the la st solid just dissolved …
Number of citations: 2 search.proquest.com

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